molecular formula C7H12O B3257834 exo-Norborneol CAS No. 29583-34-4

exo-Norborneol

Cat. No.: B3257834
CAS No.: 29583-34-4
M. Wt: 112.17 g/mol
InChI Key: ZQTYQMYDIHMKQB-RRKCRQDMSA-N
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Description

exo-Norborneol is a secondary alcohol containing the norbornane skeleton. It is a colorless compound that is commercially available. The compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This structure imparts specific chemical properties that make this compound a valuable compound in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: exo-Norborneol can be synthesized through several methods. One common method involves the reaction of norbornene with formic acid, followed by hydrolysis of the resultant exo-norbornyl formate . Another method includes the hydroboration of norbornene, followed by oxidative workup, which provides this compound in excellent yields and with high stereoselectivity .

Industrial Production Methods: In industrial settings, the hydration of norbornene is a widely used method. This process can be catalyzed by acids, zeolites, or transition-metal complexes. For instance, the use of aqueous sulfuric acid (25-50%) can yield this compound with a 50% yield .

Chemical Reactions Analysis

Types of Reactions: exo-Norborneol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Norbornanone

    Reduction: Norbornane derivatives

    Substitution: exo-Norbornyl chloride

Mechanism of Action

The mechanism of action of exo-Norborneol involves its interaction with various molecular targets and pathways. In medicinal chemistry, norbornene derivatives, including this compound, have shown potential antitumoral activity. These compounds can induce apoptosis, autophagy, and cell proliferation inhibition in cancer cells. For example, norcantharidin, a norbornene derivative, induces mitotic arrest in the G2/M phase of several cancer cell lines .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific stereochemistry, which imparts distinct chemical properties and reactivity compared to its endo isomer. The exo isomer is generally more reactive in certain chemical reactions due to the spatial arrangement of its functional groups .

Properties

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-7-4-5-1-2-6(7)3-5/h5-8H,1-4H2/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTYQMYDIHMKQB-RRKCRQDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022041
Record name exo-Norborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29583-34-4, 497-37-0
Record name exo-Norborneol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029583344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, (1R,2R,4S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name exo-Norborneol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Exo-bicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORBORNEOL, EXO-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3I1L0DS1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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